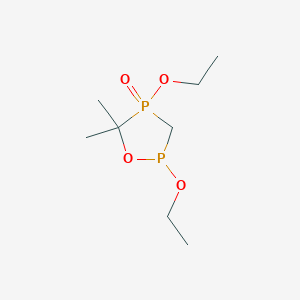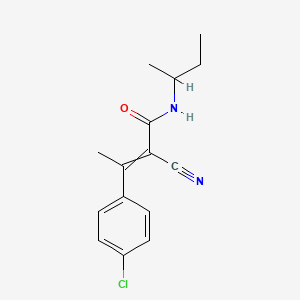
Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate is an organic compound with the molecular formula C10H20ClO5P. It is a clear, colorless liquid that is not miscible with water. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate can be synthesized through a multi-step process involving the reaction of ethyl 4-chlorobutanoate with diethyl phosphite. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or xylene. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using large-scale distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include substituted phosphonates and phosphonic acids.
Hydrolysis: The major product is 4-chloro-2-(diethoxyphosphoryl)butanoic acid.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The exact molecular pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate can be compared with other similar compounds, such as:
Ethyl 2-(diethoxyphosphoryl)butanoate: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
Triethyl 2-phosphonobutyrate: Another phosphonate ester with different substituents, used in similar chemical reactions but with distinct properties.
Diethyl 4-chlorobutylphosphonate: Similar compound with different ester groups, leading to variations in reactivity and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of scientific research and industry.
Properties
CAS No. |
104585-91-3 |
|---|---|
Molecular Formula |
C10H20ClO5P |
Molecular Weight |
286.69 g/mol |
IUPAC Name |
ethyl 4-chloro-2-diethoxyphosphorylbutanoate |
InChI |
InChI=1S/C10H20ClO5P/c1-4-14-10(12)9(7-8-11)17(13,15-5-2)16-6-3/h9H,4-8H2,1-3H3 |
InChI Key |
UITGZFYEYSJODU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCl)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate](/img/structure/B14339386.png)
![Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate](/img/structure/B14339388.png)
![[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid](/img/structure/B14339390.png)

![N-benzylbenzo[cd]indol-2-amine](/img/structure/B14339402.png)



![2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine](/img/structure/B14339434.png)
![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)
![1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol](/img/structure/B14339451.png)

